molecular formula C17H15Cl2N3O5S B027392 Sulazuril CAS No. 108258-89-5

Sulazuril

Cat. No.: B027392
CAS No.: 108258-89-5
M. Wt: 444.3 g/mol
InChI Key: AQAZEGOUFUGKBP-UHFFFAOYSA-N
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Description

Sulazuril is a chemical compound with the molecular formula C17H15Cl2N3O5S and a molecular weight of 444.29 g/mol . It is known for its applications in veterinary medicine, particularly as an antiparasitic agent. This compound is a member of the triazine family and is structurally related to other triazine-based compounds used in similar applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulazuril typically involves the reaction of 2,4-dichloro-6-(4-sulfamoylphenoxy)-1,3,5-triazine with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired level of purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Sulazuril undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazine compounds .

Scientific Research Applications

Sulazuril has a wide range of applications in scientific research, including:

Mechanism of Action

Sulazuril exerts its effects by inhibiting the activity of certain enzymes involved in the metabolic pathways of parasites. It targets the mitochondrial electron transport chain, leading to the disruption of energy production in the parasite cells. This results in the death of the parasites and the resolution of the infection .

Comparison with Similar Compounds

Sulazuril is similar to other triazine-based antiparasitic agents such as diclazuril and toltrazuril. it is unique in its specific molecular structure, which confers distinct pharmacokinetic and pharmacodynamic properties. Compared to diclazuril and toltrazuril, this compound may have different efficacy and safety profiles, making it suitable for specific applications in veterinary medicine .

List of Similar Compounds

Properties

CAS No.

108258-89-5

Molecular Formula

C17H15Cl2N3O5S

Molecular Weight

444.3 g/mol

IUPAC Name

2-[3,5-dichloro-4-(4-methylsulfonylphenoxy)phenyl]-1-methyl-1,2,4-triazinane-3,5-dione

InChI

InChI=1S/C17H15Cl2N3O5S/c1-21-9-15(23)20-17(24)22(21)10-7-13(18)16(14(19)8-10)27-11-3-5-12(6-4-11)28(2,25)26/h3-8H,9H2,1-2H3,(H,20,23,24)

InChI Key

AQAZEGOUFUGKBP-UHFFFAOYSA-N

SMILES

CN1CC(=O)NC(=O)N1C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)S(=O)(=O)C)Cl

Canonical SMILES

CN1CC(=O)NC(=O)N1C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)S(=O)(=O)C)Cl

Key on ui other cas no.

108258-89-5

Synonyms

2-(3,5-alpha-dichloro-4-(4-methylsulfonylphenoxy)phenyl)-1-methylhexahydro-1,2,4-triazine-3,5-dione
Hoe 092 V
Hoe-092 V
Hoe-092V

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 g of 2-[3,5-dichloro-4-(4-methylsulfonylphenoxy)phenyl]hexahydro-1,2,4-triazine-3,5-dione in 10 ml of N-methylpyrrolidone was heated at 140° to 160° C. with 10 ml of methyl iodide for four hours and, after addition of a further 10 ml of methyl iodide, for a further three hours. After the mixture had been cooled, water was added and an oil separated out, which slowly became solid and was recrystallized from methanol with the addition of active charcoal. Melting point 223° C.
Name
2-[3,5-dichloro-4-(4-methylsulfonylphenoxy)phenyl]hexahydro-1,2,4-triazine-3,5-dione
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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